5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride
Description
This compound (molecular formula: C₇H₁₁ClN₄O₂, molecular weight: 218.64) features a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring substituted with an aminomethyl group. The hydrochloride salt enhances its solubility in aqueous media.
Properties
IUPAC Name |
5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c8-3-5-10-7(13-11-5)4-1-2-6(12)9-4;/h4H,1-3,8H2,(H,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKHIKCCFDDLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674389-96-8 | |
| Record name | 2-Pyrrolidinone, 5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674389-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is then attached to the oxadiazole moiety through a series of reactions involving amination and cyclization.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound exhibits significant biological properties, making it a candidate for various therapeutic applications:
- Antiproliferative Activity : Research indicates that 1,2,5-oxadiazoles with pyrrole substituents demonstrate antiproliferative effects in cancer cell lines. For example, compounds similar to 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have shown effectiveness against human cancer cells and in sea urchin embryo models .
- P-Glycoprotein Inhibition : Some derivatives of oxadiazoles have been studied as inhibitors of P-glycoprotein, which is crucial in drug resistance mechanisms in cancer therapy. This suggests that 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could potentially enhance the efficacy of chemotherapeutic agents by overcoming drug resistance .
Therapeutic Potential
Given its biological activity, this compound has potential therapeutic applications:
- Cancer Treatment : The antiproliferative properties suggest that it could be developed into a chemotherapeutic agent. Further studies are needed to evaluate its efficacy and safety in clinical settings.
- Drug Development : Its ability to inhibit P-glycoprotein presents opportunities for developing new drugs aimed at enhancing the effectiveness of existing therapies for resistant cancers.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride:
Mechanism of Action
The mechanism of action of 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound and analogs:
Key Observations:
- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher solubility than monohydrochloride forms, though stability may vary.
Therapeutic Potential and Limitations
- Target Compound: The aminomethyl group’s polarity may favor aqueous solubility but limit membrane permeability, reducing bioavailability.
- Lipophilic Analogs (e.g., PSN375963): Improved membrane penetration but increased risk of off-target interactions due to non-specific binding.
Biological Activity
5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and its molecular weight of approximately 186.19 g/mol. The presence of the oxadiazole ring contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For example, in vitro assays using A549 human lung adenocarcinoma cells showed that compounds containing the oxadiazole moiety significantly reduced cell viability. The cytotoxic effects were assessed using the MTT assay, revealing a structure-dependent relationship where specific substitutions enhanced activity against cancer cells while minimizing toxicity to non-cancerous cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | High selectivity for cancer cells |
| Compound B | HCT116 (Colon) | 15 | Moderate activity; less selective |
| Compound C | MCF7 (Breast) | 5 | Potent activity with low cytotoxicity |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies indicate that it exhibits significant activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for developing new antimicrobial therapies .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| Staphylococcus aureus | 12.5 | Methicillin-resistant (MRSA) |
| Escherichia coli | 25 | Multidrug-resistant |
| Klebsiella pneumoniae | 20 | Carbapenem-resistant |
The mechanisms through which oxadiazole derivatives exert their biological effects are varied:
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as p53 and MAPK .
- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of oxadiazole derivatives demonstrated significant tumor regression in xenograft models when treated with these compounds compared to controls .
- Case Study on Antimicrobial Resistance : In vitro testing against clinical isolates of MRSA showed that certain oxadiazole derivatives maintained effectiveness even against resistant strains, suggesting potential for treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
